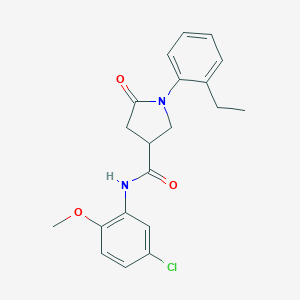
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic uses. It was initially developed as a neuroprotective agent and has been investigated for its ability to treat a variety of diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a stress-activated protein kinase that is involved in various cellular processes, including apoptosis, inflammation, and oxidative stress. By inhibiting JNK, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide may protect neurons from degeneration and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce neuronal degeneration, improve motor function, reduce inflammation and oxidative stress, and improve cognitive function. These effects are believed to be mediated through the inhibition of the JNK signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results for various diseases. However, there are also some limitations to using 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, the exact mechanism of action of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, which may limit its potential therapeutic uses.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its potential therapeutic uses in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies in human subjects are needed to determine the safety and efficacy of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans. Overall, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results in animal models and has the potential to be a valuable therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2,5-dimethylphenylhydrazine with 2-chlorobenzoyl chloride, followed by the addition of pyrrolidine-3-carboxylic acid and triethylamine. The resulting compound is then purified using column chromatography. This method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential therapeutic uses in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In Parkinson's disease, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models. In Alzheimer's disease, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models. In multiple sclerosis, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce inflammation and demyelination in animal models.
Propiedades
Nombre del producto |
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C19H19ClN2O2 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-7-8-13(2)16(9-12)21-19(24)14-10-18(23)22(11-14)17-6-4-3-5-15(17)20/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
Clave InChI |
OZPQBDKTYLZWLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)






